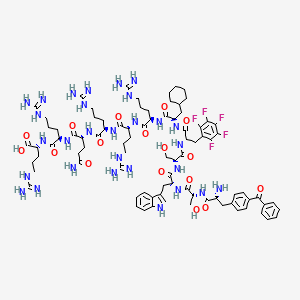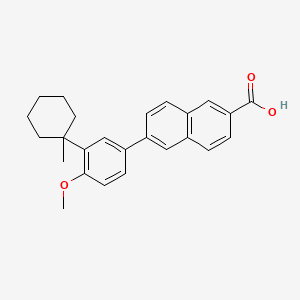
6-(4-Methoxy-3-(1-methylcyclohexyl)phenyl)-2-naphthalenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CD2019 is a retinoic acid receptor beta (rarbeta) agonist, overcoming inhibition of axonal outgrowth via phosphoinositide 3-kinase signalling in the injured adult spinal cord.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediates and Synthesis
6-(4-Methoxy-3-(1-methylcyclohexyl)phenyl)-2-naphthalenecarboxylic acid and its derivatives have been explored as pharmaceutical intermediates. The synthesis process involves reactions like Friedel-Crafts and Condensation reactions, making these compounds valuable in pharmaceutical chemistry for developing various drugs (Yu Ma, 2000).
Anti-inflammatory Properties and Fluorescent Probes
Certain derivatives of this compound, such as Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, exhibit anti-inflammatory properties. They are also used as fluorescent probes for studying lipid bilayers in biological membranes (C. Balo et al., 2000).
Liquid Crystalline Properties
Research into compounds containing a 6-alkoxy 2-naphthoic acid structure, which is structurally similar to 6-(4-Methoxy-3-(1-methylcyclohexyl)phenyl)-2-naphthalenecarboxylic acid, has shown significant liquid crystalline properties. These compounds are of interest in the field of materials science, particularly for their potential applications in liquid crystal display technology (B.T. Thaker et al., 2012).
Biological Activity and Metal Complexes
Naphthalene-based acetic acids, closely related to this compound, have been studied for their biological activities. They are used to form coordination compounds with various metals, impacting their structural features and potentially leading to applications in medicinal chemistry (Marialena Lazou et al., 2023).
Cytotoxic Activities
Some derivatives of 6-(4-Methoxy-3-(1-methylcyclohexyl)phenyl)-2-naphthalenecarboxylic acid have been synthesized and tested for their cytotoxic activities. These studies are essential in the search for new anticancer drugs (J. Bongui et al., 2005).
Color and Pigment Chemistry
In the field of color and pigment chemistry, derivatives of this compound have been synthesized for potential use in creating natural pigments. This application is significant in both the chemical industry and art materials (R. G. Cooke et al., 1980).
Eigenschaften
CAS-Nummer |
143984-56-9 |
|---|---|
Produktname |
6-(4-Methoxy-3-(1-methylcyclohexyl)phenyl)-2-naphthalenecarboxylic acid |
Molekularformel |
C25H26O3 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
6-[4-methoxy-3-(1-methylcyclohexyl)phenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C25H26O3/c1-25(12-4-3-5-13-25)22-16-20(10-11-23(22)28-2)18-6-7-19-15-21(24(26)27)9-8-17(19)14-18/h6-11,14-16H,3-5,12-13H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
SWIWERVMTLKNLQ-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1)C2=C(C=CC(=C2)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)OC |
Kanonische SMILES |
CC1(CCCCC1)C2=C(C=CC(=C2)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)OC |
Aussehen |
Solid powder |
Andere CAS-Nummern |
143984-56-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
6-(3-(1-methylcyclohexyl)-4-methoxyphenyl)-2-naphthoic acid CD 2019 CD-2019 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



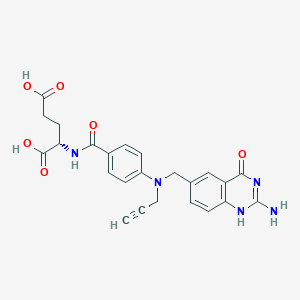
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-(trifluoromethyl)benzoyl]amino]pentanedioic acid](/img/structure/B1668670.png)
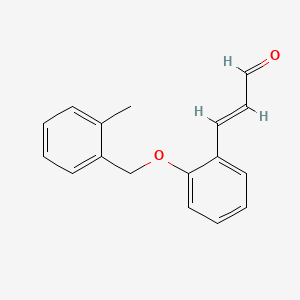
![2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B1668672.png)
![3-Ethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;perchlorate](/img/structure/B1668673.png)
![{3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1668675.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)propanamide](/img/structure/B1668678.png)
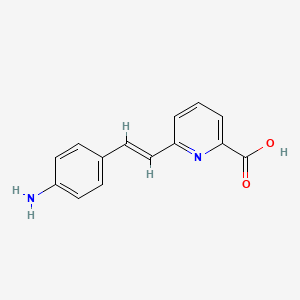
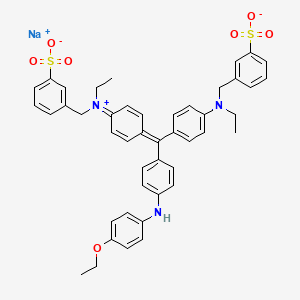
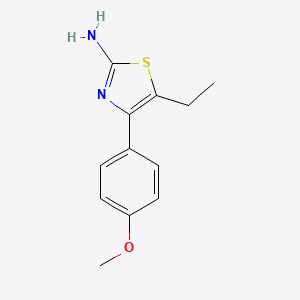
![N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide](/img/structure/B1668685.png)
![6-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1668687.png)

